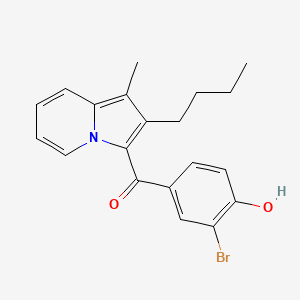![molecular formula C18H26O2S B14399724 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one CAS No. 88358-46-7](/img/structure/B14399724.png)
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is an organic compound with a complex structure that includes a sulfanyl group, a phenylethyl group, and a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nonanone with 2-oxo-2-phenylethyl sulfide under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, pressure, and the use of high-purity reagents to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]octan-3-one
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]decan-3-one
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]undecan-3-one
Uniqueness
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88358-46-7 |
|---|---|
Molecular Formula |
C18H26O2S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-methyl-5-phenacylsulfanylnonan-3-one |
InChI |
InChI=1S/C18H26O2S/c1-4-5-11-16(12-17(19)14(2)3)21-13-18(20)15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3 |
InChI Key |
VLCCRSWOWPTYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)C(C)C)SCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
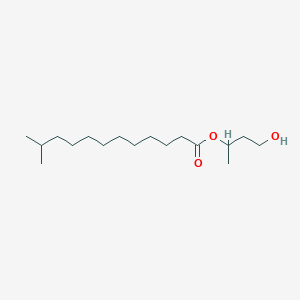
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
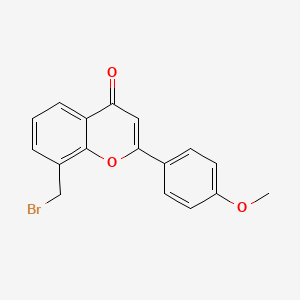

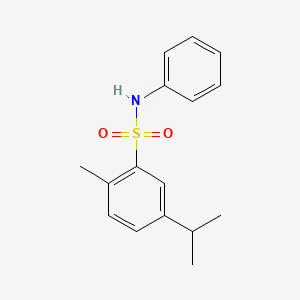
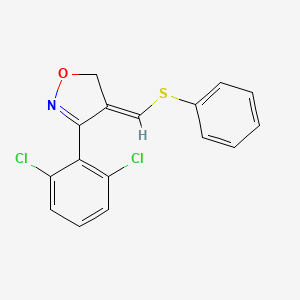
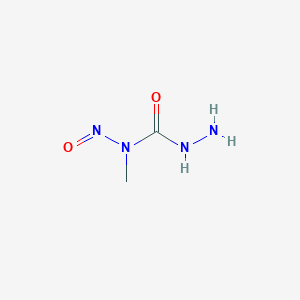
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

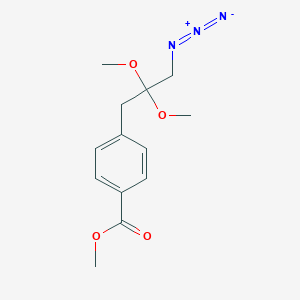
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
